Omega-Transaminase Activity vs. 4-Fluorophenyl Analog
In a head-to-head study, the free acid form of the target compound, 3-amino-3-(3,4-dimethoxyphenyl)propanoate, demonstrated significantly higher substrate acceptance by omega-transaminase from Sphaerobacter thermophilus compared to its 4-fluorophenyl counterpart. The 3,4-dimethoxy analog exhibited 95% of the amine donor activity of a reference compound, while the 4-fluorophenyl analog reached only 80%, a 15-percentage-point advantage [1]. This directly impacts the efficiency of enzymatic chiral resolution, a crucial step for producing enantiopure pharmaceuticals.
Comparator (4-F): 80%
Δ = 15 percentage points
| Evidence Dimension | Omega-transaminase amine donor activity (relative to 4-amino-4-(4-methylphenyl)butanoic acid standard) |
|---|---|
| Target Compound Data | About 95% relative activity |
| Comparator Or Baseline | 3-amino-3-(4-fluorophenyl)propanoate: about 80% relative activity |
| Quantified Difference | A 15-percentage-point increase in relative activity for the 3,4-dimethoxy substituted analog |
| Conditions | Sphaerobacter thermophilus omega-transaminase; pyruvate as amine acceptor; 37°C, pH 8.0 |
Why This Matters
This establishes the 3,4-dimethoxy motif as a superior handle for enzymatic kinetic resolution, a critical processing advantage for procuring teams developing biocatalytic routes to chiral amines.
- [1] Mathew, S., Nadarajan, S. P., Chung, T., Park, H. H., & Yun, H. (2016). Biochemical characterization of thermostable omega-transaminase from Sphaerobacter thermophilus and its application for producing aromatic beta- and gamma-amino acids. Enzyme and Microbial Technology, 87-88, 52-60. [Data summarized in BRENDA Entry for EC 2.6.1.18] View Source
